

Spectroscopic Profile of 2,5-Dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5- Dimethoxyphenol**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **2,5-Dimethoxyphenol** is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A detailed ¹H NMR spectrum with complete peak assignments and coupling constants is crucial for the structural confirmation of **2,5-Dimethoxyphenol**. While a publicly available, fully assigned spectrum with coupling constants is not readily available in the searched resources, the expected proton signals based on its structure would be:

- A singlet for the phenolic hydroxyl (-OH) proton.
- Singlets for the two methoxy (-OCH₃) groups.

• Signals corresponding to the three aromatic protons, which would exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
149.9	С-ОН
143.9	C-OCH₃
118.9	C-OCH₃
105.1	Aromatic CH
104.9	Aromatic CH
102.0	Aromatic CH
56.5	-OCH₃
55.8	-OCH₃

Table 1: ¹³C NMR chemical shifts for **2,5-Dimethoxyphenol**.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)	Assignment	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Methyl (Methoxy)
1600-1450	C=C stretch	Aromatic Ring
1220-1200	C-O stretch	Aryl Ether
1040-1020	C-O stretch	Alkyl Ether

Table 2: Characteristic IR absorption bands for **2,5-Dimethoxyphenol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
154	Molecular ion (M+)
139	[M - CH ₃] ⁺
111	[M - CH ₃ - CO] ⁺

Table 3: Key mass spectral data for **2,5-Dimethoxyphenol** (Electron Ionization).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for the spectroscopic analysis of phenolic compounds, which can be adapted for **2,5-Dimethoxyphenol**.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of the **2,5-Dimethoxyphenol** sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A

small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.

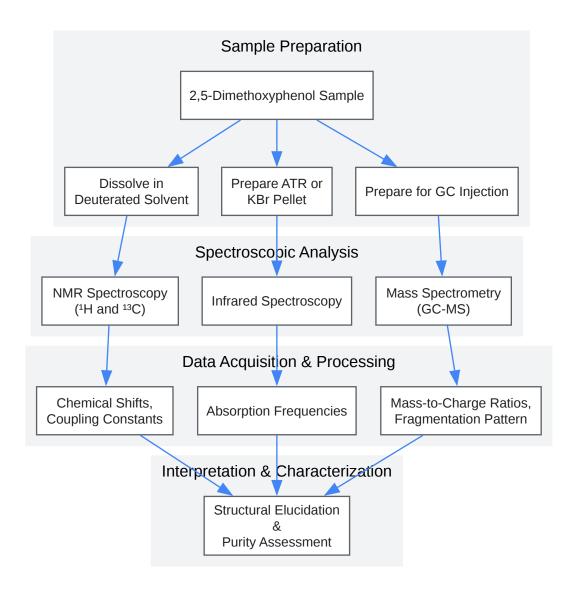
Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **2,5-Dimethoxyphenol**, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is commonly used.

- ATR: A small amount of the solid sample is placed directly on the ATR crystal.
- KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected to account for atmospheric and instrumental contributions. The sample is then scanned, and the resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)


Sample Introduction and Ionization: For volatile and thermally stable compounds like **2,5- Dimethoxyphenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,5-Dimethoxyphenol**.

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092355#spectroscopic-data-of-2-5-dimethoxyphenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com